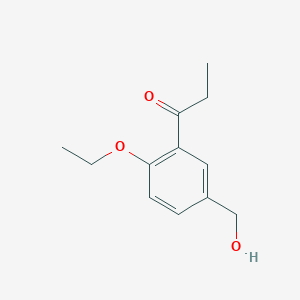

1-(2-Ethoxy-5-(hydroxymethyl)phenyl)propan-1-one

Descripción

1-(2-Ethoxy-5-(hydroxymethyl)phenyl)propan-1-one is a substituted acetophenone derivative featuring an ethoxy group at the 2-position and a hydroxymethyl group at the 5-position of the aromatic ring. This structural motif confers unique electronic and steric properties, making it a compound of interest in synthetic organic chemistry and materials science.

Propiedades

Fórmula molecular |

C12H16O3 |

|---|---|

Peso molecular |

208.25 g/mol |

Nombre IUPAC |

1-[2-ethoxy-5-(hydroxymethyl)phenyl]propan-1-one |

InChI |

InChI=1S/C12H16O3/c1-3-11(14)10-7-9(8-13)5-6-12(10)15-4-2/h5-7,13H,3-4,8H2,1-2H3 |

Clave InChI |

PDIHPGANGWGYTC-UHFFFAOYSA-N |

SMILES canónico |

CCC(=O)C1=C(C=CC(=C1)CO)OCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxy-5-(hydroxymethyl)phenyl)propan-1-one typically involves the reaction of 2-ethoxy-5-(hydroxymethyl)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction may proceed through a condensation mechanism, followed by reduction to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Ethoxy-5-(hydroxymethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The ketone moiety can be reduced to form the corresponding alcohol.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed:

- Oxidation leads to carboxylic acid derivatives.

- Reduction results in alcohol derivatives.

- Substitution yields various functionalized phenyl derivatives.

Aplicaciones Científicas De Investigación

1-(2-Ethoxy-5-(hydroxymethyl)phenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(2-Ethoxy-5-(hydroxymethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The following table compares 1-(2-Ethoxy-5-(hydroxymethyl)phenyl)propan-1-one with analogs differing in substituents or functional groups:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy and hydroxymethyl groups in the target compound are electron-donating, enhancing aromatic ring electron density compared to analogs like 1-(2-hydroxy-5-methoxyphenyl)ethan-1-one (where OMe is also electron-donating). This may influence solubility and nucleophilic substitution reactions .

- Protective Group Strategies : Silyl-protected analogs (e.g., tert-butyldimethylsilyl ethers) demonstrate strategies to mask reactive hydroxyl groups, a tactic that could be applied to the hydroxymethyl group in the target compound for selective functionalization .

Actividad Biológica

1-(2-Ethoxy-5-(hydroxymethyl)phenyl)propan-1-one, a compound with potential therapeutic applications, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 1-(2-Ethoxy-5-(hydroxymethyl)phenyl)propan-1-one is . This compound features an ethoxy group and a hydroxymethyl group attached to a phenyl ring, which may influence its biological activity.

Research indicates that compounds similar to 1-(2-Ethoxy-5-(hydroxymethyl)phenyl)propan-1-one can exert their effects through various mechanisms:

- Cytotoxicity : Studies have shown that related compounds can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

- Cell Cycle Arrest : Certain derivatives have been reported to cause G0/G1 cell cycle arrest in cancer cell lines, leading to inhibited proliferation .

- Reactive Oxygen Species (ROS) Production : The generation of ROS has been implicated in the cytotoxic effects of similar compounds, contributing to oxidative stress and subsequent cell death .

Antiproliferative Effects

The antiproliferative activity of 1-(2-Ethoxy-5-(hydroxymethyl)phenyl)propan-1-one was assessed against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| K-562 (Leukemia) | 83–368 | Apoptosis induction |

| MCF-7 (Breast Carcinoma) | 121.7 | Cell cycle arrest |

| COLO-205 (Colon Adenocarcinoma) | 25–50 | Mitochondrial depolarization |

These findings suggest that the compound exhibits significant cytotoxicity against various cancer types.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Study on MDA-MB-231 Cells : A derivative demonstrated an IC50 value of 22 μM, inducing apoptosis and disrupting actin filaments . This suggests that structural modifications can enhance cytotoxicity.

- In Vivo Tumor Models : In mouse xenograft models, compounds similar to 1-(2-Ethoxy-5-(hydroxymethyl)phenyl)propan-1-one showed significant tumor growth inhibition, supporting their potential as therapeutic agents .

Safety and Toxicity

While the biological activity of this compound is promising, safety assessments are crucial. Toxicity studies indicate that while effective against cancer cells, there is a need for careful evaluation of its effects on non-malignant cells to avoid adverse effects.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.